(4-Fluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Description

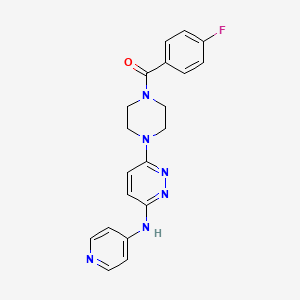

The compound "(4-Fluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone" features a piperazine core substituted with a pyridazin-3-yl group bearing a pyridin-4-ylamino moiety at position 4. The 4-fluorophenyl methanone group at the piperazine N1 position introduces electron-withdrawing and lipophilic characteristics. The pyridazine and pyridinylamino groups may enhance hydrogen-bonding interactions with biological targets compared to simpler aryl systems.

Properties

IUPAC Name |

(4-fluorophenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c21-16-3-1-15(2-4-16)20(28)27-13-11-26(12-14-27)19-6-5-18(24-25-19)23-17-7-9-22-10-8-17/h1-10H,11-14H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALCMLQDRPWZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinyl Intermediate: This step involves the reaction of 4-aminopyridine with a suitable reagent to form the pyridazinyl intermediate.

Coupling with Piperazine: The pyridazinyl intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivative.

Introduction of the Fluorophenyl Group: Finally, the piperazinyl derivative is coupled with 4-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridazinyl group, potentially converting it to a dihydropyridazine derivative.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Biological Activity

The compound (4-Fluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 392.42 g/mol. The structure features a piperazine ring linked to a pyridazinone core, which is further substituted with a fluorinated phenyl group and a pyridine moiety. This unique arrangement contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the Piperazine Ring : The initial step involves the reaction of piperazine derivatives with appropriate electrophiles.

- Pyridazine Core Construction : This is achieved through cyclization reactions involving pyridine derivatives.

- Fluorination : The introduction of the fluorine atom can be done using fluorinating agents in specific conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Tyrosine Kinases : It acts as a selective inhibitor for certain tyrosine kinases, particularly c-Met and vascular endothelial growth factor receptors (VEGFRs), which are crucial in tumor angiogenesis and cell signaling pathways.

- Monoamine Oxidase Inhibition : Similar compounds have been evaluated for their inhibitory effects on monoamine oxidase (MAO) enzymes, which play a significant role in neurotransmitter metabolism. For instance, derivatives containing similar piperazine structures have shown potent inhibition against MAO-B .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Anti-tumor Activity : In preclinical models, it has demonstrated significant anti-tumor effects against non-small-cell lung cancer and hepatocellular carcinoma by inhibiting angiogenesis through the blockade of c-Met and VEGFR pathways.

- Cytotoxicity Studies : Cytotoxic effects were assessed using various cancer cell lines, revealing that certain derivatives did not exhibit significant cytotoxicity at therapeutic concentrations, indicating a favorable safety profile .

Data Tables

| Biological Activity | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| MAO-B Inhibition | MAO-B | 0.013 | |

| Anti-tumor Activity | c-Met/VEGFR | Not specified | |

| Cytotoxicity | L929 Cells | 27.05 |

Case Studies

- Case Study on Anti-tumor Effects : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models, highlighting its potential as an effective anti-cancer agent.

- Selectivity for MAO-B : Research indicated that structural modifications significantly affected the selectivity and potency against MAO-B, suggesting that fine-tuning the chemical structure could enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

- Compound 23 ([4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone): This analog replaces the pyridazin-3-yl group with a 4-fluorobenzyl substituent. The trifluoromethyl group on the phenyl ring increases lipophilicity and metabolic stability compared to the target compound’s pyridinylamino group.

- Compound () (1-(4-Fluorobenzoyl)piperidin-3-ylmethanone): Substitution of piperazine with a piperidine ring reduces nitrogen availability for hydrogen bonding. The 4-phenylpiperazine moiety introduces bulkiness, which may hinder target engagement compared to the target compound’s pyridazine-based substituent .

Heterocyclic Modifications

- Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Replacement of pyridazine with a thiophene ring enhances lipophilicity but reduces hydrogen-bonding capacity. The trifluoromethylphenyl group improves pharmacokinetic stability but may introduce steric clashes in target binding .

- Compound () (2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone): The benzotriazolyl group introduces planar rigidity, contrasting with the pyridazine’s ability to adopt multiple conformations. The morpholinyl substituent in related derivatives (e.g., pyridazin-3(2H)-one analogs) may improve solubility but reduce membrane permeability .

Structural and Functional Analysis Table

Key Research Findings

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups improve metabolic stability but may reduce solubility .

- Heterocyclic Influence: Pyridazine and pyridinylamino groups in the target compound likely enhance target engagement via H-bonding compared to thiophene or benzotriazole systems .

- Piperazine vs. Piperidine : Piperidine analogs () exhibit reduced receptor affinity due to the absence of a second nitrogen for H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.